(R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide
Overview
Description
(R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide is an organic compound characterized by its unique structure, which includes a cyclopropylmethylene group attached to a sulfinamide moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopropylmethyleneamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropylmethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the methylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The cyclopropyl group is known to impart metabolic stability to drug candidates, while the sulfinamide group can enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity makes it a valuable component in the synthesis of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The cyclopropyl group, due to its ring strain, can participate in ring-opening reactions, which may be crucial for its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethylene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.
N-(cyclopropylmethylene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide.
N-(cyclopropylmethylene)-2-methylpropane-2-amide: Features an amide group in place of the sulfinamide.
Uniqueness
(R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide is unique due to the presence of both the cyclopropylmethylene and sulfinamide groups. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
(NE)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWKIBPXFVCJQH-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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